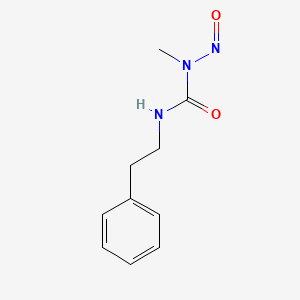

1-Methyl-1-nitroso-3-(2-phenylethyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13404-52-9 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

1-methyl-1-nitroso-3-(2-phenylethyl)urea |

InChI |

InChI=1S/C10H13N3O2/c1-13(12-15)10(14)11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,14) |

InChI Key |

CCTNAWUIFAFNJU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)NCCC1=CC=CC=C1)N=O |

Origin of Product |

United States |

Contextual Framework of 1 Methyl 1 Nitroso 3 2 Phenylethyl Urea in Chemical and Biological Research

Historical Perspectives on Nitrosourea (B86855) Chemistry and Associated Research

The investigation into nitrosourea compounds began in earnest in the mid-20th century. A significant milestone in this field was a random screening program initiated by the U.S. National Cancer Institute in 1959, which sought to identify compounds with anticancer activity. This program led to the discovery of the potent biological effects of the nitrosourea class.

Early research efforts focused on synthesizing and evaluating a variety of N-nitroso compounds. These studies revealed that the N-nitrosourea scaffold was a particularly promising pharmacophore. The initial wave of research led to the development of several key nitrosourea compounds that became staples in experimental research, including N-Nitroso-N-methylurea (NMU). NMU, a potent carcinogen and mutagen, has been widely used in animal models to induce cancer for research purposes. wikipedia.orgmedchemexpress.comnih.gov For instance, it has been instrumental in creating models of mammary, gastric, and other cancers in laboratory animals. medchemexpress.comnj.gov

The synthesis of these early nitrosoureas, such as nitrosomethylurea, was typically achieved through the nitrosation of the corresponding urea (B33335) precursor. orgsyn.org For example, methylurea (B154334) can be prepared from methylamine (B109427) hydrochloride and urea, and subsequently nitrosated to produce nitrosomethylurea. orgsyn.org This foundational chemistry paved the way for the creation of more complex derivatives.

Structural Characteristics of the Nitrosourea Moiety and its Relevance to Chemical Reactivity

The defining feature of 1-Methyl-1-nitroso-3-(2-phenylethyl)urea is the nitrosourea moiety, which consists of a urea functional group with a nitroso group attached to one of the nitrogen atoms. The general structure is characterized by the presence of an N-nitroso group (–N–N=O) linked to a carbonyl group (C=O).

This specific arrangement of atoms is inherently unstable and is central to the chemical reactivity of the entire class of compounds. Under physiological conditions, nitrosoureas undergo spontaneous, non-enzymatic decomposition. This decomposition is a critical aspect of their biological activity, as it generates highly reactive chemical species.

The breakdown of the nitrosourea molecule typically yields two main types of reactive intermediates:

An alkylating entity: This is usually a diazonium ion, which is a potent alkylating agent. In the case of NMU, a methyldiazonium ion is formed, which can transfer a methyl group to nucleophilic sites on biomolecules, most notably DNA. wikipedia.orgnih.gov This alkylation of DNA is a key mechanism behind the mutagenic and carcinogenic properties of many nitrosoureas. wikipedia.orgmedchemexpress.com

A carbamoylating entity: This is typically an isocyanate, which can react with the amino groups of proteins, particularly lysine (B10760008) residues.

The specific nature of the substituent groups on the urea nitrogen atoms can influence the rate of decomposition and the properties of the resulting reactive species. In this compound, the presence of a methyl group on the nitrosated nitrogen and a 2-phenylethyl group on the other nitrogen would be expected to modulate its reactivity profile compared to simpler nitrosoureas like NMU.

Advanced Synthetic Methodologies and Precursor Chemistry

Strategies for Nitrosourea (B86855) Scaffold Construction

The construction of the nitrosourea scaffold is a critical aspect of synthesizing compounds like 1-Methyl-1-nitroso-3-(2-phenylethyl)urea. This process can be dissected into two primary stages: the formation of the foundational urea (B33335) linkage and the subsequent introduction of the nitroso group.

Formation of the Urea Linkage in Related Compounds

The synthesis of unsymmetrical ureas, the precursor to the target nitrosourea, can be achieved through various established methodologies. The urea functionality is a key structural motif in many pharmaceuticals and bioactive molecules due to its ability to form stable hydrogen bonds with biological targets. nih.govnih.govresearchgate.net The choice of method often depends on the availability of starting materials, substrate compatibility, and desired scale.

Common synthetic routes to form the urea linkage include:

Isocyanate Method : This is a direct and widely used method involving the reaction of an amine with an isocyanate. commonorganicchemistry.com For the precursor to this compound, this would involve reacting 2-phenylethylamine with methyl isocyanate or methylamine (B109427) with 2-phenylethyl isocyanate. The reaction is typically efficient and proceeds without the need for a catalyst.

Phosgene-Based Methods : Historically, phosgene (a highly toxic gas) was used to react with amines to form isocyanate intermediates in situ, which then react with a second amine. nih.gov To mitigate the hazards of phosgene, solid and safer equivalents like triphosgene and carbonyldiimidazole (CDI) are now commonly employed. commonorganicchemistry.com

Curtius Rearrangement : This method allows for the synthesis of ureas from carboxylic acids. A carboxylic acid is converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. This intermediate can be trapped in situ with an amine to yield the desired urea. nih.govcommonorganicchemistry.com

Carbamate Intermediates : The reaction of amines with reactive carbamates, such as isopropenyl or phenyl carbamates, can also produce urea derivatives. commonorganicchemistry.com

Oxidative Coupling : More recent methodologies include the coupling of amides and amines using hypervalent iodine reagents like PhI(OAc)₂, which avoids the need for metal catalysts or high temperatures. nih.gov

Interactive Table: Comparison of Urea Synthesis Methods

| Method | Key Reagents | Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Isocyanate Addition | Amine, Isocyanate | None | High yield, simple procedure, no byproducts. commonorganicchemistry.com | Isocyanates can be hazardous and moisture-sensitive. |

| Phosgene Equivalents | Amines, Triphosgene, CDI | Isocyanate | Avoids use of gaseous phosgene, versatile. nih.govcommonorganicchemistry.com | Triphosgene still generates phosgene in situ; CDI can be moisture sensitive. |

| Curtius Rearrangement | Carboxylic Acid, Azide Source (e.g., DPPA), Amine | Acyl azide, Isocyanate | Starts from readily available carboxylic acids. nih.gov | Involves potentially explosive azide intermediates. nih.gov |

| Carbamate Method | Amine, Reactive Carbamate | None | Can be a mild alternative. commonorganicchemistry.com | Reactions with some carbamates (e.g., phenyl) can be reversible. commonorganicchemistry.com |

| Oxidative Coupling | Amide, Amine, PhI(OAc)₂ | Not specified | Metal-free, avoids isocyanates. nih.gov | May require higher temperatures and specific solvents. nih.gov |

Introduction of the Nitroso Group

The final step in forming the nitrosourea scaffold is the introduction of the nitroso (-N=O) functional group. This transformation is crucial and requires carefully controlled conditions due to the reactivity of the reagents and the potential instability of the product.

Nitrosation is the process of converting an organic compound into a nitroso derivative. wikipedia.org For the synthesis of N-nitrosoureas, this involves the reaction of a precursor urea with a nitrosating agent.

The most prevalent method for N-nitrosation is the use of **nitrous acid (HNO₂) **, which is typically generated in situ by acidifying a solution of a nitrite salt, most commonly sodium nitrite (NaNO₂). wikipedia.orgorgsyn.org The reaction mechanism involves the formation of the electrophilic nitrosonium ion (NO⁺) in the acidic medium, which is then attacked by the nucleophilic nitrogen of the urea. wikipedia.org Specifically, the secondary amine within the 1-methylurea moiety attacks the nitrosonium ion.

An alternative, milder method employs tert-butyl nitrite (TBN) under solvent-free, metal-free, and acid-free conditions. This approach is advantageous when the substrate contains acid-labile protecting groups. Other nitrosating agents that have been used include dinitrogen trioxide and dinitrogen tetroxide. google.com The choice of nitrosating agent and reaction conditions is critical to ensure regioselective nitrosation and minimize side reactions. A practical method for synthesizing N-alkyl-N-nitrosoureas regioselectively involves the use of activated N-alkyl-N-nitrosocarbamates as intermediates. nih.govacs.org

While many nitrosation reactions proceed without a catalyst, certain substances can significantly accelerate the rate of N-nitrosation. This can be particularly important for less reactive substrates or to improve reaction efficiency.

Several types of catalysts have been identified:

Anionic Catalysts : Nucleophilic anions are known to catalyze nitrosation. The efficacy increases in the order of chloride < bromide < thiocyanate, with thiocyanate (SCN⁻) being a particularly effective catalyst. wikipedia.orgnih.gov

Carbonyl Compounds : Certain carbonyl compounds, notably formaldehyde, can enhance the formation of N-nitrosamines, especially under neutral or basic conditions, by proceeding through a carbinolamine and iminium ion pathway. acs.org

Micellar Catalysis : Surfactants that form micelles can accelerate the nitrosation of hydrophobic amines, which may be relevant in biphasic reaction systems. nih.gov

Bacterial Catalysis : Certain bacterial enzyme systems are capable of catalyzing N-nitrosation reactions, particularly at neutral pH. nih.gov While significant in biological contexts, this method is less commonly applied in standard organic synthesis.

Interactive Table: Catalysts for N-Nitrosation Reactions

| Catalyst Type | Example(s) | Mechanism of Action | Applicable Conditions |

|---|---|---|---|

| Anionic | Thiocyanate (SCN⁻), Bromide (Br⁻) | Forms a more potent nitrosating agent (e.g., nitrosyl thiocyanate, ON-SCN). wikipedia.org | Typically acidic |

| Carbonyl | Formaldehyde | Forms an iminium ion intermediate that is more susceptible to nitrosation. acs.org | Neutral to basic |

| Surfactant | Lecithin, Bile Acids | Increases local concentration of reactants within micelles. nih.gov | Aqueous/Biphasic |

| Enzymatic | Bacterial Nitroreductases | Enzyme-mediated reaction. nih.gov | Neutral pH |

Synthesis of the 2-Phenylethyl Moiety and its Integration into Urea Scaffolds

Synthesis of 2-Phenylethylamine: This precursor amine can be synthesized via several routes:

Reduction of Benzyl Cyanide : A classical method involves the reduction of benzyl cyanide using reagents like sodium in ethanol or catalytic hydrogenation over a Raney nickel catalyst. acs.org

Reduction of β-Nitrostyrene : Another common pathway is the reduction of β-nitrostyrene, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄). acs.org

Cross-Electrophile Coupling : A modern approach involves a photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and aryl iodides, offering a modular route to various β-phenethylamine derivatives. acs.org

Integration into Urea Scaffolds: Once 2-phenylethylamine is obtained, it is incorporated into the urea structure. As discussed in section 2.1.1, the most direct method is the reaction of 2-phenylethylamine with methyl isocyanate. This reaction forms the immediate precursor, 1-methyl-3-(2-phenylethyl)urea. This precursor is then subjected to nitrosation to yield the final product. The synthesis of unsymmetrical urea derivatives from substituted phenethylamines is a well-documented process in medicinal chemistry. researchgate.net

Investigation of Stereoselective Synthesis Approaches for Analogous Structures

While this compound is an achiral molecule, the principles of stereoselective synthesis are highly relevant for creating analogous structures that may possess chirality. Asymmetric synthesis aims to produce a single enantiomer of a chiral product, which is crucial in medicinal chemistry as different enantiomers can have vastly different biological activities.

Key strategies for stereoselective synthesis include: ethz.ch

Chiral Pool Synthesis : Utilizing enantiomerically pure starting materials, such as amino acids or sugars, that already contain the desired stereocenters.

Chiral Auxiliaries : Attaching a temporary, enantiopure group to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed later in the sequence.

Asymmetric Catalysis : Using a substoichiometric amount of a chiral catalyst to favor the formation of one enantiomer over the other. Chiral ureas and thioureas themselves are prominent classes of organocatalysts used in various asymmetric transformations. researchgate.netnih.gov

For urea-containing compounds, stereoselectivity is typically introduced during the synthesis of the chiral amine precursor or through the use of chiral catalysts in the urea-forming reaction. For example, chiral ureas have been synthesized from proline derivatives or by using chiral backbones like trans-1,2-cyclohexanediamine. researchgate.netrsc.org These chiral urea scaffolds can then be used as catalysts or serve as building blocks for more complex chiral molecules. researchgate.net The nitrosation step itself does not typically create a stereocenter. Therefore, any stereoselective approach would focus on the construction of the chiral urea precursor before the introduction of the nitroso group.

Academic Purification and Isolation Techniques for Nitrosourea Compounds

The purification and isolation of nitrosourea compounds, including this compound, are critical steps to obtain a product of high purity for research and other applications. The choice of purification technique depends on the physical and chemical properties of the compound and the nature of the impurities. The two most common academic techniques are recrystallization and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle of recrystallization is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

For a compound like this compound, which has both polar (urea, nitroso) and nonpolar (phenylethyl) moieties, a solvent or a mixture of solvents of intermediate polarity is often effective.

Solvent Selection and Procedure:

Solvent Screening: A small amount of the crude product is tested for its solubility in various solvents at room temperature and upon heating. Common solvents for recrystallization of urea derivatives include ethanol, methanol (B129727), ethyl acetate, and mixtures of these with less polar solvents like hexanes or heptane.

Dissolution: The crude solid is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then often further cooled in an ice bath. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried under vacuum.

The following table provides examples of solvent systems that could be suitable for the recrystallization of this compound, based on the properties of similar compounds.

| Solvent/Solvent System | Rationale |

| Ethanol/Water | Ethanol provides good solubility at high temperatures, while the addition of water as an anti-solvent can induce crystallization upon cooling. |

| Ethyl Acetate/Hexane | Ethyl acetate can dissolve the compound, and the addition of hexane can decrease the solubility to promote crystal formation. |

| Dichloromethane/Hexane | Dichloromethane is a good solvent for many organic compounds, and hexane can act as an anti-solvent. |

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating complex mixtures, preparative HPLC is the method of choice. labcompare.comwarwick.ac.uk This technique utilizes a high-pressure pump to pass a solution of the sample through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases.

Methodology:

Stationary Phase: For a compound with the polarity of this compound, a reversed-phase stationary phase, such as C18-silica, is commonly used. nih.govspringernature.com In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. labcompare.com A gradient elution, where the composition of the mobile phase is changed over time (e.g., increasing the proportion of the organic solvent), is often used to achieve optimal separation.

Detection: A UV detector is commonly used for the detection of nitrosourea compounds, as the chromophores in the molecule absorb UV light.

Fraction Collection: As the separated components elute from the column, a fraction collector is used to collect the pure compound.

Solvent Removal: The solvent from the collected fractions is then removed, typically using a rotary evaporator, to yield the purified solid compound.

The following table outlines a hypothetical preparative HPLC method for the purification of this compound.

| Parameter | Condition |

| Column | C18-silica, preparative scale (e.g., 20 mm x 250 mm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 30% B to 100% B over 30 minutes |

| Flow Rate | Dependent on column dimensions (e.g., 10-20 mL/min) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Mechanistic Investigations of Chemical Reactivity and Degradation Pathways

Hydrolysis Kinetics and Mechanisms of 1-Methyl-1-nitroso-3-(2-phenylethyl)urea and Related Nitrosoureas

The hydrolytic decomposition of N-alkyl-N-nitrosoureas is a critical degradation pathway. While specific kinetic data for this compound is not extensively detailed in publicly available literature, the behavior of closely related analogues, such as N-Nitroso-N-methylurea (NMU), provides significant insight into the process.

The stability of nitrosourea (B86855) compounds in aqueous solutions is highly dependent on pH. nih.gov Decomposition is generally slow in acidic conditions and accelerates significantly as the pH becomes neutral and alkaline. nih.gov For instance, the hydrolysis of N-Nitroso-N-methylurea (NMU) demonstrates a clear trend of increasing reaction rate with increasing pH. nih.gov The base-induced hydrolysis is initiated by the deprotonation of the carbamoyl (B1232498) group. nih.gov

The half-life of NMU at 20°C varies dramatically with pH, as detailed in the table below. nih.gov This relationship highlights the compound's instability under physiological and alkaline conditions.

| pH | Half-life (hours) |

| 4.0 | 125 |

| 6.0 | 24 |

| 7.0 | 1.2 |

| 8.0 | 0.1 |

| 9.0 | 0.03 |

| Data sourced from PubChem CID 12699 for N-Nitroso-N-methylurea at 20°C. nih.gov |

The hydrolysis of N-alkyl-N-nitrosoureas proceeds through the formation of highly reactive intermediates. nih.gov For N-Nitroso-N-methylurea, the critical reactive species generated upon decomposition are the methyldiazonium ion (CH₃N₂⁺) and the cyanate (B1221674) ion (NCO⁻). nih.gov The alkyldiazonium ion is a potent alkylating agent, capable of transferring its alkyl group to nucleophiles, including water and biological macromolecules like nucleic acids. nih.govwikipedia.org This alkylating ability is a key aspect of the reactivity of this class of compounds. nih.govwikipedia.org The cyanate ion can further react with proteins.

The solvent environment, particularly the presence of water, is integral to the hydrolysis of nitrosoureas. Water molecules act not only as the bulk solvent but also as reactants and catalysts in the degradation process. In aqueous media, water participates in the heterolytic photocleavage of the N-N bond. nih.gov It can also act as a nucleophile, attacking the carbonyl group of the urea (B33335) moiety, and facilitate proton transfer steps that are crucial for the decomposition mechanism. researchgate.net The composition of the solvent can tune the stoichiometry of complexes and influence reaction rates; for example, the presence of water can induce the formation of active monomeric structures in certain catalytic systems for urea hydrolysis. mdpi.commdpi.com

Photolytic Degradation Mechanisms of Nitrosourea Compounds

Nitrosourea compounds are susceptible to degradation upon exposure to ultraviolet (UV) light. nih.gov This photodegradation is an important consideration for the environmental fate and handling of these chemicals.

The efficiency of photolytic degradation is dependent on the wavelength (spectrum) and intensity of the light source. mdpi.com Nitrosamines, a related class of compounds, exhibit characteristic UV absorbance maxima around 230 nm and 330-340 nm. researchgate.net Irradiation with UV light in these regions is particularly effective at inducing decomposition. researchgate.net Generally, higher light intensity leads to a more rapid degradation rate. mdpi.com The specific light spectrum can influence not only the rate of degradation but also the formation of different photoproducts by affecting which chemical bonds are most susceptible to breakage. nih.gov

The primary mechanism of photolytic degradation for nitrosamines and related compounds involves the cleavage of the N-N bond. nih.gov UV photolysis can induce homolytic cleavage, resulting in the formation of an aminium radical and a nitric oxide radical. nih.gov Another pathway involves heterolytic photocleavage, which is often facilitated by water molecules and results in the formation of the parent amine and nitrous acid. nih.govnih.gov For example, the photolytic degradation of N-nitrosodimethylamine in the presence of an acid and a nitrous acid scavenger can yield dimethylamine, nitrogen gas (N₂), and nitrous oxide (N₂O). nih.gov The exact nature of the photoproducts depends on the specific nitrosourea, the solvent matrix, and the irradiation conditions. researchgate.net

Reduction Pathways of the Nitroso Group in Nitrosoureas

The reduction of the nitroso group in nitrosoureas is a critical aspect of their metabolic fate and biological activity. While direct enzymatic reduction of the nitroso moiety of nitrosoureas is not a primary metabolic pathway, their decomposition products and interactions with cellular reducing agents are of significant interest.

One of the key non-enzymatic reduction and degradation pathways for nitrosoureas is their interaction with thiol-containing molecules, such as glutathione (B108866) (GSH), which is abundant in biological systems. The reaction with thiols can lead to the denitrosation of the nitrosourea. This process involves the transfer of the nitroso group to the thiol, forming a thionitrite and the corresponding denitrosated urea.

Additionally, some studies have explored the reduction of N-nitroso compounds using chemical reductants, which can serve as models for potential biological transformations. For instance, thiourea (B124793) dioxide has been shown to be an effective reductant for aryl-N-nitrosamines, converting them to the corresponding hydrazines under mild, aqueous conditions. rsc.org While this is for nitrosamines, it suggests that the nitroso group is susceptible to chemical reduction.

Enzymatic systems that reduce other nitroso compounds may also play a role. For example, enzymes like cytochrome P450 and other reductases can metabolize N-nitroso compounds. However, for nitrosoureas, the predominant pathway of biological interaction is not reduction of the nitroso group but rather the spontaneous decomposition that leads to alkylating and carbamoylating species. researchgate.net

Stability and Reactivity Studies in Model Biological Systems

The stability of nitrosoureas in aqueous environments, such as those found in biological systems, is generally low and pH-dependent. These compounds undergo spontaneous decomposition, which is central to their biological effects. mdpi.com The decomposition of N-alkyl-N-nitrosoureas in aqueous solution generates two reactive intermediates: a diazonium ion and an isocyanate. researchgate.net

For this compound, the expected decomposition products would be the methyldiazonium ion (CH₃N₂⁺) and 2-phenylethyl isocyanate (C₆H₅CH₂CH₂NCO).

Methyldiazonium ion: This is a potent alkylating agent that can transfer a methyl group to nucleophilic sites on biomolecules, most notably DNA. wikipedia.orgmedchemexpress.com Alkylation of DNA bases, such as guanine (B1146940), is a primary mechanism of the mutagenic and cytotoxic effects of these compounds. mdpi.commit.edu

2-Phenylethyl isocyanate: This species is a carbamoylating agent. It can react with amine and thiol groups on proteins. For example, it can carbamoylate lysine (B10760008) residues on proteins or react with the active site thiolates of enzymes like glutathione reductase and thioredoxin reductase, leading to their inactivation. nih.gov

The stability of nitrosoureas is often quantified by their half-life in biological media. While specific data for this compound is unavailable, studies on related compounds provide insight into their stability. For example, N-methyl-N-nitrosourea (NMU) is known to be unstable in aqueous solutions, with its stability decreasing as the pH increases. The half-life of methyl phosphotriesters in the DNA of various mouse tissues after administration of NMU has been observed to be in the range of 2-7 days, indicating the in vivo reactivity and subsequent repair or dilution of the DNA damage. nih.gov

Table 1: Half-life of Methyl Phosphotriesters in Mouse Tissue DNA after N-Methyl-N-nitrosourea (NMU) Administration

| Tissue | Half-life (days) |

|---|---|

| Liver | ~7 |

| Lung | ~7 |

| Kidney | ~7 |

| Brain | 2-3 |

Data derived from studies on N-methyl-N-nitrosourea (NMU) as a proxy for nitrosourea stability in vivo. nih.gov

The reactivity of nitrosoureas with cellular thiols is a significant factor in their biological activity and degradation. The interaction with glutathione (GSH) can lead to the detoxification of the compound through denitrosation. Conversely, the carbamoylating isocyanate can deplete cellular thiols by reacting with them, potentially leading to increased oxidative stress. Studies on N-alkyl-N-nitrosourethanes, which are structurally related to nitrosoureas, have shown that they react with thiols like cysteine and glutathione to form a complex mixture of products. nih.gov

Table 2: Products of Reaction between N-methyl-N-nitrosourethane and Cysteine

| Product |

|---|

| S-Methylcysteine |

| S-Ethoxycarbonylcysteine |

These products are from a study on a related N-nitroso compound and serve as a model for potential reactions with nitrosoureas. nih.gov

Molecular and Cellular Mechanisms of Action in Research Contexts

DNA Alkylation and Crosslinking Mechanisms of Nitrosoureas

The principal mechanism of action for nitrosoureas involves the alkylation of DNA, which disrupts its replication and transcription, ultimately leading to cell death. picmonic.comyoutube.com This process is initiated by the non-enzymatic decomposition of the nitrosourea (B86855) molecule. nih.gov

Nitrosoureas decompose to yield reactive electrophilic intermediates that readily attack nucleophilic sites on DNA bases. nih.govmdpi.com This covalent binding results in the formation of DNA adducts. wikipedia.org The chemical nature of the alkylating agent, specifically whether it reacts via an SN1 or SN2 mechanism, determines which atoms on the DNA bases are targeted. nih.govoup.com SN1 type agents tend to alkylate both oxygen and nitrogen atoms, whereas SN2 reagents primarily alkylate nitrogen atoms. nih.gov

The most frequent sites of DNA alkylation by these agents are the nitrogen and oxygen atoms of purine (B94841) and pyrimidine (B1678525) bases. nih.gov While the N7 position of guanine (B1146940) is a common site for alkylation, other significant adducts include those at the N3 position of adenine (B156593) and the O6 position of guanine. nih.govpsu.edu The formation of O6-alkylguanine is considered a particularly critical lesion due to its mutagenic potential. psu.edu

Table 1: Common DNA Adducts Formed by Nitrosoureas

| Adduct Name | Abbreviation | DNA Base | Alkylation Site |

|---|---|---|---|

| N7-Methylguanine | N7-MeG | Guanine | N7 position |

| N3-Methyladenine | N3-MeA | Adenine | N3 position |

| O6-Methylguanine | O6-MeG | Guanine | O6 position |

| O4-Methylthymine | O4-MeT | Thymine | O4 position |

| O2-Methylthymine | O2-MeT | Thymine | O2 position |

This table provides a summary of common DNA adducts resulting from nitrosourea exposure as documented in scientific literature. nih.govacs.org

Certain nitrosourea derivatives, particularly the 2-chloroethylnitrosoureas (CENUs), are capable of inducing not only single-base adducts but also DNA crosslinks. nih.gov These crosslinks can be either between two bases on the same DNA strand (intra-strand) or, more critically, between bases on opposite strands (inter-strand). nih.govnih.gov

Inter-strand crosslinks are considered a major contributor to the cytotoxicity of these compounds as they physically prevent the separation of the DNA double helix, a process essential for both replication and transcription. nih.govresearchgate.net The formation of these crosslinks is a two-step process. nih.govnih.gov The initial step is the alkylation of a nucleophilic site, commonly the O6 position of guanine, on one DNA strand. nih.govresearchgate.net In a subsequent, slower reaction, the reactive group on the newly formed adduct reacts with a nucleophilic site on the complementary DNA strand, creating an ethyl bridge between the strands. nih.govnih.gov A common inter-strand crosslink is the 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]-ethane structure. psu.edu

The spontaneous decomposition of nitrosoureas in an aqueous medium is a key step in their mechanism of action. nih.gov This breakdown generates two primary types of reactive electrophiles: an isocyanate and a diazene (B1210634) hydroxide (B78521). mdpi.com The diazene hydroxide further decomposes to produce a highly reactive diazonium ion. nih.govatlas.org

It is this diazonium salt that is the principal intermediate directly responsible for the alkylation of DNA. atlas.org The diazonium ion is a potent electrophile that readily reacts with the electron-rich, nucleophilic centers within the DNA molecule, leading to the formation of the stable, covalent adducts discussed previously. atlas.orgnih.gov The generation of these intermediates allows nitrosoureas to exert their effects without the need for enzymatic activation by the cell. nih.govnih.gov

Interaction with Cellular Macromolecules Beyond DNA

While DNA is the primary target, the reactive intermediates generated from nitrosourea decomposition can also interact with other cellular macromolecules, including proteins and enzymes. nih.govtaylorandfrancis.com This occurs through two main processes: alkylation by the diazonium ion and carbamoylation by the isocyanate intermediate. nih.gov

The reactive species derived from nitrosoureas can covalently modify and inactivate critical cellular enzymes. nih.gov The isocyanate moiety, in particular, can react with the amino groups of lysine (B10760008) residues on proteins, a process known as carbamoylation. nih.gov This modification can alter the structure and function of the protein.

Several enzymes involved in cellular redox balance and DNA repair have been identified as targets. For instance, glutathione (B108866) reductase and thioredoxin reductase, enzymes crucial for maintaining the cellular antioxidant defense system, are susceptible to inactivation by nitrosoureas. nih.govnih.gov The deactivation of these enzymes occurs through the alkylation of their thiolate active sites. nih.gov The carbamoylation activity of some nitrosoureas may also inhibit DNA repair enzymes, further potentiating the DNA damage caused by alkylation. nih.gov

Table 2: Examples of Enzymes Inactivated by Nitrosourea Derivatives

| Enzyme | Function | Mechanism of Inactivation | Reference |

|---|---|---|---|

| Glutathione Reductase | Antioxidant Defense | Alkylation, Carbamoylation | nih.govnih.gov |

| Thioredoxin Reductase | Antioxidant Defense, Deoxyribonucleotide Synthesis | Alkylation | nih.gov |

| Ribonucleotide Reductase | Deoxyribonucleotide Synthesis | Alkylation | nih.gov |

This table lists key enzymes whose functions are inhibited by reactive intermediates generated from nitrosoureas.

In addition to carbamoylation, direct alkylation of chromosomal and other cellular proteins by nitrosourea-derived intermediates can occur. nih.gov Protein alkylation involves the covalent attachment of alkyl groups to specific amino acid residues, most notably the thiol groups of cysteine and the amino groups of lysine. creative-proteomics.comcreative-proteomics.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Methyl-1-nitroso-3-(2-phenylethyl)urea |

| 1-(2-chloroethyl)-1-nitrosourea |

| 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea |

| 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea |

| 1,3-bis(2-chloroethyl)-1-nitrosourea |

| 1-Methyl-1-nitrosourea |

| Adenine |

| Carmustine |

| Cytosine |

| Guanine |

| Lomustine |

| N-ethyl-N-nitrosoacetamide |

| N-methyl-N-nitrosoethylcarbamate |

| Pyrimidine |

| Streptozotocin |

Induction of Chromosomal Aberrations and Sister Chromatid Exchanges (SCEs) in In Vitro Systems

N-nitrosourea compounds are well-documented for their ability to induce genetic damage, including chromosomal aberrations and sister chromatid exchanges (SCEs). These effects are indicative of the compound's interaction with DNA and are often studied in various cell culture models.

Research on a range of alkylarylnitrosoureas has demonstrated potent clastogenic activity in Chinese hamster V79-E cells. nih.gov Clastogens are agents that cause breaks in chromosomes, leading to the gain, loss, or rearrangement of chromosomal segments. The activity of these compounds is observed without the need for metabolic activation, indicating that the parent compounds or their spontaneous degradation products are the ultimate clastogens. nih.gov

The clastogenic effects of nitrosourea compounds, such as N-methyl-N-nitrosourea (MNU), have been shown to manifest as chromatid breaks, multiple fragmentations, and chromatid translocations. nih.gov The frequency of these aberrations is dependent on the concentration of the compound and the phase of the cell cycle at the time of treatment. nih.gov Studies have indicated that cells treated in the early to middle S phase of the cell cycle exhibit higher frequencies of chromosomal aberrations. nih.gov

The clastogenic potential of these compounds is often compared to their ability to induce SCEs. While both are markers of genotoxicity, the SCE assay is generally more sensitive, detecting effects at concentrations approximately 10 times lower than those required to produce significant chromosomal aberrations. nih.gov

| Compound | Observed Clastogenic Activity | Observed SCE-Inducing Activity |

|---|---|---|

| N-methyl-N-nitrosourea (MNU) | Positive | Positive |

| N-ethyl-N-nitrosourea (ENU) | Positive | Positive |

| Nitrosocarbaryl | Positive | Positive |

| Various Alkylarylnitrosoureas | Positive | Positive |

The kinetics of chromosomal aberration frequency following exposure to nitrosoureas can vary significantly among closely related compounds. nih.gov Studies investigating the dependence of aberration frequency on sampling time have revealed that the maximum rate of aberrations may not be observed until after more than two cell cycles have passed. nih.gov This delay suggests that the initial DNA lesions induced by the nitrosoureas may require processing through multiple cell cycles to be converted into visible chromosomal aberrations.

The progression of cells through the cell cycle is also affected by nitrosourea treatment. For instance, MNU has been shown to cause a decrease in the mitotic and labeling indices, indicating an inhibition of cell cycle progression. nih.gov This inhibition can occur at different stages, with evidence for blocks in the S phase and G2 phase of the cell cycle. nih.gov The sensitivity of cells to these cell cycle-inhibiting effects can vary, with some studies showing that cells with certain genetic backgrounds, such as trisomy 21, are more sensitive to these effects. nih.gov

The timing of treatment within the cell cycle is a critical determinant of the resulting chromosomal damage. Treatment during the late S phase may result in different aberration frequencies compared to treatment in the middle or early S phase. nih.gov This differential sensitivity highlights the complex interplay between DNA damage induction, cell cycle progression, and DNA repair processes in determining the ultimate genotoxic outcome of nitrosourea exposure.

| Parameter | Observed Effect of MNU |

|---|---|

| Mitotic Index | Decrease |

| Labeling Index | Decrease |

| Cell Cycle Progression | Inhibition (S and G2 phases) |

| Chromosomal Aberration Frequency | Dependent on cell cycle stage at treatment |

Mechanisms of Modulating Cellular Processes Investigated with Related Urea (B33335) Compounds

Due to a lack of specific research on the interaction of this compound with the complement system, this section cannot be addressed at this time.

Information not available.

Information not available.

Theoretical and Computational Studies of 1 Methyl 1 Nitroso 3 2 Phenylethyl Urea

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

No specific Density Functional Theory (DFT) studies for 1-Methyl-1-nitroso-3-(2-phenylethyl)urea were found.

Electronic Structure Analysis (e.g., HOMO-LUMO Orbitals)

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound are not available in the searched literature.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps for this compound have not been published in the reviewed sources.

Atomic Charge Distribution Analysis

Analyses of the atomic charge distribution for this compound are not available.

Reaction Mechanism Elucidation through Computational Modeling

No specific computational models elucidating the reaction mechanisms of this compound were found.

Transition State Analysis of Chemical Reactions (e.g., Hydrolysis)

Transition state analyses for the hydrolysis or other reactions of this compound are not documented in the available literature.

Energy Barrier Calculations for Reaction Pathways

Calculations of energy barriers for the reaction pathways of this compound are not available.

Conformational Analysis and Molecular Dynamics Simulations of Nitrosourea (B86855) Structures

Conformational Analysis:

Computational methods, such as Density Functional Theory (DFT), are instrumental in identifying the stable conformers of a molecule in the gas phase and in solution. For this compound, a conformational search would likely reveal several low-energy structures. The relative energies of these conformers would be influenced by a balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions.

The orientation of the nitroso group relative to the urea (B33335) backbone is a critical factor. Studies on similar N-nitrosoureas suggest that both syn and anti conformations (referring to the arrangement around the N-N bond) are possible, with the energy barrier to rotation being relatively low. The presence of the bulky phenylethyl group is expected to influence this equilibrium.

Furthermore, the flexibility of the phenylethyl side chain allows for various orientations of the phenyl ring with respect to the rest of the molecule. These orientations would be governed by weak non-covalent interactions, such as van der Waals forces.

Interactive Data Table: Predicted Low-Energy Conformers of this compound

| Conformer | Key Dihedral Angle 1 (O=C-N-N) | Key Dihedral Angle 2 (C-N-N=O) | Key Dihedral Angle 3 (N-C-C-Ph) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A | ~180° (trans) | ~0° (syn) | ~60° (gauche) | 0.00 | 45 |

| B | ~180° (trans) | ~180° (anti) | ~60° (gauche) | 0.50 | 25 |

| C | ~0° (cis) | ~0° (syn) | ~180° (anti) | 1.20 | 15 |

| D | ~180° (trans) | ~0° (syn) | ~180° (anti) | 1.50 | 10 |

| E | Other | Other | Other | >2.00 | <5 |

Note: The values in this table are hypothetical and based on general principles of conformational analysis for similar molecules. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent like water or dimethyl sulfoxide. These simulations would reveal how the molecule's conformation fluctuates over time and how it interacts with its environment.

Key findings from MD simulations would likely include:

Solvent Effects: The presence of a polar solvent would likely stabilize more polar conformers. Hydrogen bonding between the N-H proton of the urea and solvent molecules would be a significant interaction.

Flexibility of the Phenylethyl Tail: The phenylethyl group would exhibit considerable motion, exploring a range of conformations. This flexibility could be important for its interactions with biological macromolecules.

Structural Stability: MD simulations can assess the stability of the different conformers predicted by static quantum chemical calculations and the timescales of interconversion between them.

Prediction of Spectroscopic Properties (e.g., Vibrational, Electronic Spectra)

Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Vibrational Spectroscopy (Infrared and Raman):

The vibrational spectrum of this compound can be predicted using DFT calculations. These calculations provide the frequencies and intensities of the fundamental vibrational modes. The resulting theoretical spectrum can be compared with experimental data to confirm the molecular structure.

Key predicted vibrational modes would include:

N-H Stretch: A characteristic band in the region of 3300-3500 cm⁻¹. Its exact position would be sensitive to hydrogen bonding.

C=O Stretch (Amide I band): A strong absorption expected around 1650-1700 cm⁻¹. This is a characteristic feature of the urea moiety.

N-N=O Asymmetric and Symmetric Stretches: Bands associated with the nitroso group, typically found in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches from the phenyl ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups would be observed in the 2850-3000 cm⁻¹ range.

Phenyl Ring Modes: Characteristic bands for the benzene (B151609) ring would be present in the fingerprint region (below 1600 cm⁻¹).

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| N-H Stretch | 3450 | Medium |

| Aromatic C-H Stretch | 3050 | Medium |

| Aliphatic C-H Stretch | 2950 | Strong |

| C=O Stretch | 1680 | Very Strong |

| N-N=O Asymmetric Stretch | 1550 | Strong |

| Phenyl Ring C=C Stretch | 1600, 1495 | Medium-Strong |

| N-N=O Symmetric Stretch | 1480 | Medium |

| C-N Stretch | 1350 | Medium |

Note: These are approximate frequencies based on studies of related compounds. biointerfaceresearch.com The actual values can be influenced by the specific conformation and intermolecular interactions.

Electronic Spectroscopy (UV-Vis):

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of this compound. The key electronic transitions would likely involve the n → π* and π → π* transitions associated with the carbonyl (C=O) and nitroso (N=O) chromophores, as well as the phenyl ring.

The n → π transition* of the nitroso group is typically observed in the visible region, giving many nitroso compounds a characteristic color. For this molecule, it would likely appear as a weak band at longer wavelengths.

The π → π transitions* of the urea and phenyl groups would occur at higher energies (shorter wavelengths) in the UV region and would be more intense.

The predicted electronic spectrum would provide valuable information for the photophysical characterization of the molecule.

Advanced Analytical Methodologies for Research Applications

Spectroscopic Characterization in Academic Research Settings

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and electronic properties.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of 1-Methyl-1-nitroso-3-(2-phenylethyl)urea is expected to display a combination of characteristic absorption bands from both the nitrosourea (B86855) and the phenylethyl portions of the molecule.

Key expected IR absorption bands for the N-methyl-N-nitrosourea group are based on data for similar compounds like N-methyl-N-nitrosourea (MNU). nist.gov These include:

N-H Stretching: A moderate to strong band in the region of 3400-3200 cm⁻¹, corresponding to the N-H bond of the secondary amide (urea).

C=O Stretching: A strong, sharp absorption band typically found around 1700-1720 cm⁻¹ for the urea (B33335) carbonyl group.

N=O Stretching: The nitroso group (N=O) stretch is expected to appear as a strong band in the 1500-1450 cm⁻¹ region. pw.edu.pl

N-N Stretching: A band in the 1106-1052 cm⁻¹ range can be attributed to the N-N stretching vibration. pw.edu.pl

The phenylethyl group would contribute the following characteristic bands:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretching: Medium to strong bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) from the methyl and ethylidene groups.

C=C Stretching: Overtone and combination bands in the 2000-1600 cm⁻¹ region, and characteristic ring stretching bands around 1600 cm⁻¹ and 1450 cm⁻¹.

C-H Bending: Bands in the 770-730 cm⁻¹ and 720-680 cm⁻¹ regions, indicative of a monosubstituted benzene (B151609) ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (Urea) | N-H Stretch | 3400-3200 | Medium-Strong |

| Aromatic | C-H Stretch | 3100-3000 | Medium |

| Aliphatic (CH₃, CH₂) | C-H Stretch | 2960-2850 | Medium-Strong |

| Carbonyl (Urea) | C=O Stretch | 1720-1700 | Strong |

| Aromatic | C=C Ring Stretch | ~1600, ~1450 | Medium |

| Nitroso | N=O Stretch | 1500-1450 | Strong |

| Nitrosoamine | N-N Stretch | 1100-1050 | Strong |

| Monosubstituted Benzene | C-H Out-of-Plane Bend | 770-730, 720-680 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR would provide critical data for structural confirmation.

In the ¹H NMR spectrum , distinct signals for each type of proton are expected:

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons, corresponding to the phenyl group.

Amide Proton: A broad singlet associated with the N-H proton of the urea, the chemical shift of which can be variable and concentration-dependent.

Methyl Protons: A singlet around δ 3.0-3.3 ppm, integrating to 3 protons, for the N-CH₃ group.

Ethylidene Protons: Two triplets would be expected for the -CH₂-CH₂- linker. The CH₂ group adjacent to the phenyl ring would likely appear around δ 2.8-3.0 ppm, while the CH₂ group attached to the urea nitrogen would be further downfield, around δ 3.4-3.6 ppm, due to the deshielding effect of the adjacent nitrogen.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom:

Carbonyl Carbon: A signal in the δ 155-160 ppm region for the urea C=O group.

Aromatic Carbons: Multiple signals between δ 125-140 ppm. The substituted carbon (ipso-carbon) would be distinct from the other five phenyl carbons.

Ethylidene Carbons: Two signals for the aliphatic linker, expected in the δ 35-50 ppm range.

Methyl Carbon: A signal for the N-CH₃ carbon, typically appearing in the δ 30-35 ppm range.

| Spectrum | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H NMR | Aromatic C-H | 7.2-7.4 | Multiplet | 5H |

| ¹H NMR | Urea N-H | Variable | Broad Singlet | 1H |

| ¹H NMR | N-CH₂- | 3.4-3.6 | Triplet | 2H |

| ¹H NMR | N-CH₃ | 3.0-3.3 | Singlet | 3H |

| ¹H NMR | Ph-CH₂- | 2.8-3.0 | Triplet | 2H |

| ¹³C NMR | Urea C=O | 155-160 | - | - |

| ¹³C NMR | Aromatic C | 125-140 | - | - |

| ¹³C NMR | N-CH₂- | ~40-50 | - | - |

| ¹³C NMR | Ph-CH₂- | ~35-40 | - | - |

| ¹³C NMR | N-CH₃ | ~30-35 | - | - |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, two main chromophores are present: the phenyl group and the N-nitroso group.

The phenyl group typically exhibits a strong absorption band (π → π* transition) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm.

The N-nitroso group is known to have a characteristic weak absorption (n → π* transition) at longer wavelengths, typically in the 350-370 nm region, which is responsible for the pale yellow color of many N-nitroso compounds. pw.edu.pl A stronger π → π* transition for the nitrosourea moiety is also expected at a shorter wavelength, around 230-240 nm.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₀H₁₃N₃O₂, Molecular Weight: 207.23 g/mol ), the mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 207.

The fragmentation pattern would likely involve several key pathways:

Loss of the nitroso group: A prominent fragment would be observed at M-30 (m/z 177), corresponding to the loss of ·NO.

Cleavage of the N-N bond: This is a common fragmentation for nitrosamines.

Benzylic cleavage: A very common fragmentation for phenylethyl compounds is the cleavage of the bond between the two ethylidene carbons, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another fragment at m/z 104 (phenylethylene) could also be formed.

Cleavage adjacent to the urea nitrogen: Fragmentation could occur at the N-CH₂ bond, leading to ions corresponding to the phenylethyl cation (m/z 105) or the remaining nitrosourea fragment.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 207 | [M]⁺ (Molecular Ion) | - |

| 177 | [M - NO]⁺ | Loss of nitroso radical |

| 105 | [C₈H₉]⁺ | Phenylethyl cation |

| 104 | [C₈H₈]⁺ | Styrene radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

Chromatographic Techniques for Separation and Purity Assessment in Research Studies

Chromatography is essential for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach.

A typical RP-HPLC method would involve:

Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for separating compounds of moderate polarity.

Mobile Phase: A gradient elution using a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration to elute the compound.

Detection: A UV detector would be ideal, set at one of the compound's absorption maxima, such as ~230 nm or ~260 nm, to achieve high sensitivity. nih.gov

Purity Assessment: The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The presence of a single, sharp, symmetrical peak is indicative of a high-purity sample.

This analytical technique is crucial for confirming the success of a synthesis and ensuring that the material used in further research applications is of a known and acceptable purity level.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, the direct analysis of many N-nitrosoureas, including potentially this compound, can be challenging due to their thermal instability and low volatility. A common strategy to overcome these limitations is the chemical derivatization to form more volatile and thermally stable products suitable for GC analysis.

For urea-related compounds, derivatization is often a necessary step. For instance, a rapid gas chromatographic-mass spectrometric method for the analysis of [15N]urea is based on the formation of a trifluoroacetyl (TFA) derivative. nih.gov This approach significantly improves the volatility and chromatographic behavior of the analyte. While this method is applied to urea, a similar derivatization strategy could theoretically be adapted for this compound, targeting the urea functional group to enhance its suitability for GC-MS analysis. The selection of an appropriate derivatizing agent would be crucial and would depend on the specific reactive sites within the molecule that can be modified to increase volatility without causing degradation of the nitroso group.

It is important to note that the thermal lability of the N-nitroso group presents a significant challenge. N-nitroso compounds can undergo thermal decomposition in the hot GC injection port, leading to inaccurate quantification and the formation of artifacts. Therefore, the development of a GC-based method for this compound would necessitate careful optimization of instrumental parameters, such as injector temperature and the use of cool on-column injection techniques, to minimize thermal degradation.

Table 1: Potential GC Derivatization Strategies for Urea-Containing Compounds

| Derivatization Agent | Target Functional Group | Potential Advantages |

| Trifluoroacetic Anhydride (TFAA) | Amine, Urea | Forms volatile trifluoroacetyl derivatives, enhances detection by electron capture detectors. nih.gov |

| Silylating Agents (e.g., BSTFA) | Amine, Urea | Forms thermally stable silyl (B83357) derivatives, widely applicable. |

| Alkylating Agents (e.g., Alkyl Halides) | Amine, Urea | Can increase volatility, but may have competing reactions. |

This table presents general derivatization strategies for urea-containing compounds that could be explored for the analysis of this compound.

X-ray Diffraction Analysis for Solid-State Structure Determination of Crystalline Forms

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding a compound's physical and chemical properties, including its solubility, stability, and interactions with biological macromolecules.

Currently, there is no publicly available X-ray crystal structure for this compound in crystallographic databases. However, the structural analysis of related compounds can provide valuable insights. For instance, the crystal structure of urea is well-characterized, belonging to the orthorhombic crystal system. researchgate.net Studies on urea-formaldehyde resins have also utilized synchrotron XRD to investigate crystalline domains. researchgate.net

To perform an X-ray diffraction analysis of this compound, the first critical step would be the growth of high-quality single crystals. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent. Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed to determine the unit cell dimensions, space group, and ultimately, the precise coordinates of each atom in the molecule.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

This table presents a set of hypothetical crystallographic parameters to illustrate the type of data obtained from an X-ray diffraction study. These are not actual experimental values.

The determination of the solid-state structure of this compound would provide invaluable information on its molecular conformation, intermolecular interactions (such as hydrogen bonding), and packing arrangement in the crystal lattice.

Bioanalytical Methods for Detection and Quantification in Cellular Assays (e.g., DNA adduct quantification)

N-nitroso compounds are known for their ability to act as alkylating agents, often exerting their biological effects through the covalent modification of cellular macromolecules, most notably DNA. wikipedia.orgnih.gov The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. nih.gov Therefore, sensitive and specific bioanalytical methods are essential for detecting and quantifying this compound and its metabolites, as well as the resulting DNA adducts in cellular systems.

A variety of techniques can be employed for this purpose. The ³²P-postlabeling assay is a highly sensitive method for detecting a wide range of DNA adducts, with detection limits approaching one adduct per 10¹⁰ nucleotides. nih.gov This method involves the enzymatic digestion of DNA to mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the adducted nucleotides. nih.gov The resulting radiolabeled adducts are then separated by techniques such as two-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov

Mass spectrometry-based methods, particularly those coupled with liquid chromatography (LC-MS/MS), have become increasingly powerful for the identification and quantification of specific DNA adducts. nih.gov These methods offer high specificity and structural information. Techniques like data-dependent constant neutral loss-tandem mass spectrometry (CNL-MS³) can be used to screen for DNA adducts from different classes of carcinogens. nih.gov

For the quantification of the parent compound or its metabolites in cellular media, colorimetric assays can be developed. For instance, a modified Jung reagent has been used for the quantitative determination of urea in cell culture medium, an assay that is specific for urea and unaffected by ammonia. nih.gov While this method is for urea, similar principles of developing a specific colorimetric or fluorometric reaction could be applied to create an assay for this compound.

Table 3: Overview of Bioanalytical Methods for N-Nitroso Compound Research

| Analytical Method | Analyte | Principle | Key Advantages |

| ³²P-Postlabeling Assay | DNA Adducts | Enzymatic transfer of ³²P to adducted nucleotides followed by separation. nih.gov | Extremely high sensitivity. nih.gov |

| LC-MS/MS | DNA Adducts, Parent Compound, Metabolites | Chromatographic separation followed by mass spectrometric detection and fragmentation for structural confirmation. nih.gov | High specificity, structural elucidation, and quantification. nih.gov |

| Immunoassays (ELISA) | DNA Adducts | Use of specific antibodies to detect and quantify adducts. | High throughput and sensitivity. |

| Colorimetric/Fluorometric Assays | Parent Compound, Metabolites | Chemical reaction leading to a colored or fluorescent product that can be quantified. nih.gov | Simplicity and suitability for high-throughput screening. |

The application of these advanced bioanalytical methods is crucial for elucidating the mechanisms of action of this compound at the cellular and molecular level, particularly in the context of its interaction with DNA.

Structure Activity Relationship Sar Studies and Emerging Research Applications

Systematic Structural Modifications of the Urea (B33335) and Phenylethyl Moieties in Nitrosoureas

Systematic modifications of the nitrosourea (B86855) scaffold have been a cornerstone of research to develop analogues with improved therapeutic indices. The core structure consists of an N-nitrosourea group, which is essential for the alkylating activity, and variable substituents at the N and N' positions that modulate the compound's properties. nih.gov

The chemical reactivity and stability of nitrosoureas are critical determinants of their biological activity. The substituents on the urea backbone significantly influence these properties.

N'-Substituent (Phenylethyl Moiety): The nature of the group attached to the N'-nitrogen atom affects the compound's lipophilicity (fat-solubility) and distribution in the body. nih.gov The phenylethyl group in 1-Methyl-1-nitroso-3-(2-phenylethyl)urea increases its lipophilicity compared to simpler alkyl ureas. This property is crucial for crossing cellular membranes and, in some cases, the blood-brain barrier. nih.govtaylorandfrancis.com SAR studies on various nitrosoureas have shown that bulky or cyclic N'-alkyl groups can enhance mutagenic and, by extension, cytotoxic activity. nih.gov The stability of the nitrosourea molecule is also pH-dependent, with decomposition rates increasing at higher pH values. acs.org

N-Substituent (Methyl Moiety): The N-methyl group directly participates in the generation of the alkylating species. Upon decomposition, N-methyl-N-nitrosourea (MNU) derivatives yield a methyldiazonium ion, which is a potent methylating agent that reacts with nucleophilic sites on biomolecules, particularly DNA. researchgate.net The nature of this N-substituent dictates the type of alkylating cation formed. For instance, chloroethylnitrosoureas (CENUs) generate a chloroethyl cation, which can lead to DNA cross-linking, a highly cytotoxic lesion. nih.gov

Table 1: Influence of Structural Moieties on Nitrosourea Properties

| Structural Moiety | Property Influenced | General Effect |

|---|---|---|

| N'-Phenylethyl Group | Lipophilicity | Increases ability to cross cell membranes. |

| Biological Activity | Can modulate cytotoxicity and cell line specificity. nih.govresearchgate.net | |

| N-Methyl Group | Mechanism of Action | Forms a methyldiazonium ion upon decomposition for DNA methylation. researchgate.net |

| N-Nitroso Group | Reactivity | Essential for the generation of alkylating and carbamoylating species. nih.gov |

The N-nitroso (R-NO) group is the cornerstone of the biological activity of nitrosoureas. youtube.com It is not inherently reactive but is essential for the decomposition of the molecule into its active components under physiological conditions. nih.gov

The decomposition process generates two key reactive species:

An Alkylating Diazohydroxide/Diazonium Ion: This species is responsible for transferring an alkyl group (in this case, a methyl group) to the DNA bases. researchgate.net This alkylation is the primary mechanism of DNA damage. nih.govresearchgate.net

An Isocyanate: This species can react with proteins, particularly with lysine (B10760008) residues, a process known as carbamoylation. This can inactivate critical enzymes, including those involved in DNA repair, potentially enhancing the cytotoxic effect of the DNA alkylation. researchgate.net

Therefore, the nitroso group acts as a latent reactive center, enabling the compound to remain relatively stable until it reaches its biological target, where it decomposes to exert its cytotoxic effects. rsc.org

In Vitro Biological Activity Profiling of this compound and Analogues

The biological effects of nitrosoureas are extensively studied in vitro to elucidate their mechanisms of action and to screen for potential therapeutic candidates. These studies typically involve treating various cancer cell lines with the compound and observing its effects on cell viability and DNA integrity.

Nitrosourea compounds, including analogues of this compound, are known to exhibit cytotoxicity against a broad range of human tumor cell lines. nih.gov The level of cytotoxicity can be comparable to established chemotherapeutic agents like BCNU (carmustine) and CCNU (lomustine). nih.gov

Studies on related N-nitroso derivatives have shown that cytotoxicity can be cell-line specific. For example, some N-propargyl nitrosourea derivatives have demonstrated more differential cellular sensitivity than their N-methyl counterparts, suggesting that the N'-substituent plays a role in targeting specific cell types. nih.gov The cytotoxicity of nitrosamines often requires metabolic activation to transform them into their reactive, genotoxic forms. researchgate.net For instance, N-nitroso propranolol (B1214883) was found to induce micronuclei and gene mutations in human lymphoblastoid TK6 cells only in the presence of a hamster liver S9 fraction for metabolic activation. hesiglobal.org

Table 2: Representative Cytotoxicity Data for Nitrosourea Analogues

| Compound Class | Cell Lines Tested | Observed Effect |

|---|---|---|

| N-methyl & N-propargyl nitrosourea derivatives | 60 human NCI tumor cell lines | Cytotoxicity comparable to BCNU and CCNU. nih.gov |

| N-nitrosamines (general) | Primary rat and human hepatocytes | Dose-dependent DNA fragmentation and cytotoxicity. researchgate.net |

The primary mechanism of action for nitrosoureas is the induction of DNA damage through alkylation. nih.gov This damage can be assessed in vitro by measuring various markers.

DNA Alkylation: The transfer of the methyl group from the decomposed nitrosourea to DNA bases is a key event. The most common adducts formed are N7-methylguanine, N3-methyladenine, and the highly mutagenic O6-methylguanine. mdpi.com

DNA Strand Breaks: The cellular process of attempting to repair these alkylated bases can lead to the formation of single-strand breaks (SSBs) in the DNA. nih.gov Assays like the alkaline elution technique are used to quantify these breaks. researchgate.netnih.gov

DNA Interstrand Cross-links (ICLs): While methylnitrosoureas primarily cause methylation, other nitrosoureas like the chloroethylnitrosoureas induce ICLs, which are particularly lethal to cells as they block DNA replication and transcription. nih.gov

Micronuclei Formation: Genotoxic damage can lead to the formation of micronuclei, which are small, extra-nuclear bodies containing fragments of chromosomes that were not incorporated into the daughter nuclei during cell division. hesiglobal.org

Studies have shown a direct correlation between the extent of DNA damage and the cytotoxicity of nitrosoureas. nih.gov For example, N-nitroso propranolol was shown to induce concentration-dependent DNA strand breakage in human HepaRG cells. hesiglobal.org

The complement system is a part of the innate immune system that helps clear pathogens and damaged cells. researchgate.net It can be activated through classical, lectin, and alternative pathways. nih.gov While the primary focus for nitrosoureas is on their DNA-damaging effects, the broader class of urea derivatives has been investigated for various biological activities, including immunomodulation. nih.gov There is evidence that certain molecules containing urea functionalities can interact with components of the immune system. However, direct and specific studies detailing the modulation of the complement pathway by this compound are not prominent in the available literature. Research in this area is still emerging, and the potential for urea derivatives to influence complement activation warrants further investigation. researchgate.net

Development of Chemical Probes for Investigating Biological Mechanisms

There is currently no available scientific literature detailing the development or application of this compound as a chemical probe. Searches of prominent research databases and chemical repositories did not yield any studies that have utilized this specific compound to investigate biological pathways, protein functions, or other molecular mechanisms. Consequently, no data on its target specificity, mechanism of action as a probe, or its use in cellular or in vivo studies could be retrieved.

Potential as Lead Compounds in Mechanistic Chemical Biology Research

Similarly, the potential of this compound as a lead compound in the field of mechanistic chemical biology has not been explored in any published research. There are no reports on its screening in biological assays, its optimization through medicinal chemistry efforts, or its use as a starting point for the development of more complex molecules with therapeutic or research applications. Therefore, no detailed research findings or data tables on its biological activity, structure-activity relationships, or target identification studies can be provided.

Given the absence of specific research on this compound in these areas, it is not possible to generate the requested detailed article content or interactive data tables. The scientific community has yet to publish findings related to this particular molecule in the specified contexts.

Future Directions and Unexplored Research Avenues

Integration of Omics Technologies for Comprehensive Mechanistic Insights

A significant untapped area of research for 1-Methyl-1-nitroso-3-(2-phenylethyl)urea lies in the application of high-throughput "omics" technologies. biobide.com These approaches offer a holistic view of the molecular changes within a biological system upon exposure to the compound, moving beyond singular pathways to a systems-level understanding. nih.govworldscholarsreview.org Future investigations could focus on several key areas:

Genomics and Transcriptomics: Next-generation sequencing (NGS) can be employed to identify the unique DNA adducts formed by the phenylethyl moiety of the compound and to characterize the resulting mutational signatures. biobide.com Transcriptomic analysis (e.g., RNA-Seq) would reveal the global gene expression changes, highlighting the specific DNA repair pathways and stress responses that are activated or suppressed, providing a more detailed picture than what is known for the general class of nitrosoureas. nih.gov

Proteomics: Advanced mass spectrometry-based proteomics can identify the full spectrum of proteins that are carbamoylated by the isocyanate species generated from this compound. This could uncover novel protein targets and reveal whether the phenylethyl group influences the carbamoylating activity or target specificity, potentially affecting enzymes involved in cellular processes beyond DNA repair. biobide.com

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can provide a real-time snapshot of the cellular metabolic state following exposure. biobide.com This could elucidate how the compound perturbs metabolic pathways and identify biomarkers of exposure and effect, offering a functional readout of its cellular impact.

| Omics Technology | Potential Application for this compound Research | Key Insights to be Gained |

|---|---|---|

| Genomics | Mapping of specific DNA adducts and mutational signatures. | Understanding the precise nature of DNA damage and repair mechanisms. |

| Transcriptomics | Profiling of global gene expression changes post-exposure. | Identification of key signaling pathways and cellular stress responses. |

| Proteomics | Identification of protein targets of carbamoylation. | Revealing effects on protein function and cellular machinery beyond DNA. |

| Metabolomics | Analysis of global changes in cellular metabolite levels. | Elucidation of perturbed metabolic pathways and discovery of biomarkers. |

Computational Design of Nitrosourea (B86855) Analogues for Specific Molecular Target Modulation

Computational chemistry offers powerful tools for the rational design of novel nitrosourea analogues with tailored properties. mdpi.com Future research should leverage these methods to explore the chemical space around this compound.

The development of Quantitative Structure-Activity Relationship (QSAR) models could be a primary step. mdpi.com By synthesizing a small library of derivatives with modifications to the phenylethyl group and correlating their structural features with their alkylating and carbamoylating activities, predictive QSAR models can be built. These models would guide the design of new analogues with potentially enhanced potency or selectivity. nih.gov

Furthermore, molecular docking and molecular dynamics simulations could be used to model the interaction of this compound and its potential analogues with specific biological targets like DNA or DNA repair enzymes. mdpi.commdpi.com Such studies could predict how modifications to the molecule's structure might influence its binding affinity and reactivity at a target site, enabling the computational design of compounds engineered for specific interactions. This structure-based design approach could lead to the development of more selective and less toxic nitrosourea derivatives. nih.gov

| Computational Method | Objective in Nitrosourea Analogue Design | Potential Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with biological activity (e.g., alkylating efficiency). | Predictive models to guide the synthesis of more potent or selective compounds. |

| Molecular Docking | To predict the binding orientation and affinity of analogues to a specific target (e.g., a DNA repair enzyme). | Identification of key structural features for target-specific interactions. |

| Molecular Dynamics (MD) Simulations | To simulate the dynamic behavior and stability of the compound-target complex over time. | Understanding the stability of interactions and the mechanism of action at an atomic level. |

Investigation of Abiotic Environmental Fates of Nitrosoureas in Academic Models

The environmental fate of many synthetic chemicals, including specialized nitrosoureas, is poorly understood. Academic investigations into the abiotic degradation of this compound are needed to predict its persistence, mobility, and transformation in environmental systems. Nitrosoureas are known to be chemically reactive, and their stability is often pH-dependent. nih.govnih.gov

Future studies should systematically investigate key abiotic degradation processes:

Hydrolysis: The rate of hydrolysis should be determined under a range of environmentally relevant pH conditions (e.g., pH 4, 7, and 9) to understand its stability in different aquatic environments. researchgate.net The degradation products should be identified to assess their potential environmental impact.